4-Bromo-2-(1-methylcyclopropyl)pyridine

Vue d'ensemble

Description

4-Bromo-2-(1-methylcyclopropyl)pyridine is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Many pyridine derivatives interact with biological targets such as enzymes, receptors, or DNA. The bromine atom in “4-Bromo-2-(1-methylcyclopropyl)pyridine” could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its target .

Mode of Action

The compound could interact with its target through non-covalent interactions (like hydrogen bonding, ionic interactions, and van der Waals forces) or covalent interactions (like the formation of a covalent bond between the bromine atom and a suitable amino acid residue in the target protein) .

Biochemical Pathways

Depending on its specific target, “this compound” could potentially affect various biochemical pathways. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. The bromine atom and the pyridine ring could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature could potentially affect the compound’s stability .

Activité Biologique

4-Bromo-2-(1-methylcyclopropyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antiproliferative, antibacterial, and antiviral effects, supported by recent research findings and data tables.

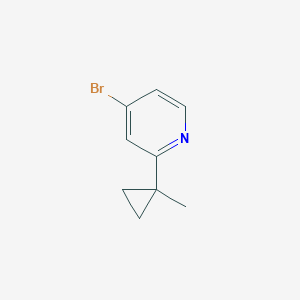

Chemical Structure

The compound has the following chemical structure:

This structure includes a bromine atom and a methylcyclopropyl group, which may influence its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating several derivatives, this compound was tested against human cancer cell lines, including HeLa and SW620. The results indicated a significant inhibition of cell proliferation with an IC50 value ranging from 1.8 to 3.2 μM, suggesting strong antiproliferative activity comparable to other known compounds .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 2.5 |

| This compound | SW620 | 3.0 |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Effects

In vitro tests showed that while most derivatives lacked significant antibacterial activity, the bromo-substituted variant demonstrated moderate effectiveness against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 32 μM .

| Bacterial Strain | MIC (μM) |

|---|---|

| E. coli | 32 |

| S. aureus | Not Active |

Antiviral Activity

The antiviral potential of this compound was assessed against a range of DNA and RNA viruses. However, the results indicated limited antiviral activity across the tested strains.

Summary of Findings

Most derivatives did not exhibit significant antiviral effects, with only minor activity observed against certain viruses .

The mechanism by which this compound exerts its biological activities appears to involve interaction with cellular targets that are crucial for cell proliferation and survival. The compound's ability to intercalate into DNA has been suggested as a possible pathway for its antiproliferative effects .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-2-(1-methylcyclopropyl)pyridine has been investigated for its biological activities, particularly in the development of pharmaceuticals. Its derivatives have shown promise in several therapeutic areas:

- Antimicrobial Activity : Studies indicate that pyridine derivatives exhibit varying degrees of antibacterial and antifungal activity. For instance, compounds with similar structures have demonstrated significant inhibition against Escherichia coli and other pathogens, making them potential candidates for antibiotic development .

- Anti-Cancer Properties : The compound's structure allows for modifications that enhance its interaction with specific biological targets. Research has highlighted the potential of pyridine derivatives in inhibiting cancer cell proliferation, particularly through mechanisms involving polo-like kinase (Plk1) inhibition, which is crucial in cancer biology .

- Neurological Applications : There is ongoing research into the role of pyridine compounds in modulating neurotransmitter systems. For example, derivatives have been evaluated for their ability to activate dopamine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Chiral Dopants in Liquid Crystals : The compound has been studied for its potential use as a chiral dopant in liquid crystal displays (LCDs). Its molecular structure influences the alignment of liquid crystal molecules, which is critical for the performance of LCDs .

- Polymer Chemistry : Pyridine derivatives are often used as building blocks in the synthesis of polymers with specific properties. The bromine substituent can facilitate further reactions, allowing for the development of novel polymeric materials with enhanced mechanical and thermal properties.

Synthetic Intermediate

In organic synthesis, this compound serves as a versatile intermediate:

- Cross-Coupling Reactions : The bromine atom makes it an excellent candidate for cross-coupling reactions such as Suzuki or Stille reactions, which are widely used to form carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Functionalization : The compound can be functionalized at various positions on the pyridine ring or the cyclopropyl group, allowing chemists to create a diverse array of derivatives tailored for specific applications.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antibacterial activity of various pyridine derivatives against common pathogens. Among them, this compound exhibited notable activity against E. coli , with modifications enhancing its efficacy significantly. This highlights its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Therapeutics

Research exploring the inhibition of Plk1 by pyridine-based compounds found that modifications to the bromine-substituted pyridines led to enhanced selectivity and potency against cancer cells. This underscores the importance of structural variations in developing targeted cancer therapies.

Propriétés

IUPAC Name |

4-bromo-2-(1-methylcyclopropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCUFGSMUDIWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726261 | |

| Record name | 4-Bromo-2-(1-methylcyclopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163707-47-8 | |

| Record name | 4-Bromo-2-(1-methylcyclopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.